N-ethyl-2-[2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-ethyl-2-[2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]-N-phenylacetamide typically involves the reaction of benzimidazole derivatives with morpholine and subsequent N-ethylation and acetamidation. The synthetic route might include the following steps:
Formation of 2-(morpholin-4-ylmethyl)-1H-benzimidazole: : This can be synthesized by reacting 2-chloromethyl benzimidazole with morpholine under reflux conditions.
N-ethylation: : The product is then subjected to N-ethylation using ethyl iodide or similar alkylating agents in the presence of a base such as potassium carbonate.
Acetamidation: : Finally, the N-ethylated product is reacted with phenylacetyl chloride to yield the target compound.
Industrial Production Methods
On an industrial scale, this synthesis might be optimized for yield and purity by employing catalytic processes and high-efficiency purification methods. The specifics of the conditions would depend on the desired scale and the need to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-[2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]-N-phenylacetamide is capable of undergoing several types of chemical reactions, including:
Oxidation: : May form N-oxides when treated with oxidizing agents like hydrogen peroxide.
Reduction: : Can be reduced using reagents such as sodium borohydride.
Substitution: : Nucleophilic substitution reactions may occur at the benzimidazole or morpholine moieties.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substitution reagents: : Alkyl halides, acid chlorides, and other electrophiles under basic or neutral conditions.
Major Products Formed
Oxidation: : N-oxides.
Reduction: : Corresponding amines or alcohols depending on the specific structure.
Substitution: : Varied, depending on the nature of the substituents introduced.
Scientific Research Applications
Chemistry
Used in catalysis as a ligand due to its nitrogen-rich structure, potentially enhancing the activity and selectivity of various catalytic systems.
Biology
Explored as a potential lead compound for developing new therapeutic agents targeting specific biological pathways due to its ability to interact with proteins and enzymes.
Medicine
Investigated for its potential use in the treatment of various diseases, particularly those involving enzyme inhibition or receptor modulation.
Industry
Mechanism of Action
Molecular Targets and Pathways
The exact mechanism of action of N-ethyl-2-[2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]-N-phenylacetamide may involve its binding to specific enzymes or receptors, modulating their activity. For example, it could act as an enzyme inhibitor by binding to the active site or an allosteric site, thus altering the enzyme's function.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: : Share the core structure but with different substituents, resulting in varying biological activities.
Morpholine derivatives: : Used in various medicinal and industrial applications, often for their ability to interact with biological targets.
Phenylacetamide derivatives: : Widely used in pharmaceuticals for their diverse biological activities.
Uniqueness
The combination of the benzimidazole, morpholine, and phenylacetamide moieties in a single molecule provides a unique set of properties that may offer advantages in terms of potency, selectivity, and the ability to engage multiple biological targets simultaneously, which could be advantageous for therapeutic applications.
Properties
IUPAC Name |
N-ethyl-2-[2-(morpholin-4-ylmethyl)benzimidazol-1-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c1-2-25(18-8-4-3-5-9-18)22(27)17-26-20-11-7-6-10-19(20)23-21(26)16-24-12-14-28-15-13-24/h3-11H,2,12-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOIJSILDVRGQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2CN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.